molecular formula C9H12N2 B3261502 N-Methylisoindolin-2-amine CAS No. 344294-71-9

N-Methylisoindolin-2-amine

Cat. No. B3261502
CAS RN: 344294-71-9
M. Wt: 148.2 g/mol
InChI Key: JKNOWUBSMPUDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylisoindolin-2-amine, also known as N-(isoindolin-2-yl)methanamine, is a chemical compound with the molecular formula C9H12N2 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex reactions. For instance, a study describes the synthesis of amide derivatives using this compound hydrochloride . Another approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative .

Scientific Research Applications

Blood Pressure, Respiration, and Smooth Muscle Activity

N-Methylisoindolin-2-amine and its derivatives have been studied for their impact on blood pressure, respiration, and smooth muscle. Key findings include:

  • Secondary amines, including this compound, are associated with pressor (blood pressure-raising) activity.
  • These compounds can cause respiratory stimulation and influence smooth muscle through the autonomic nervous system (Fassett & Hjort, 1938).

Monoamine Oxidase B Substrates

1-Methyl-3-pyrrolines and 2-methylisoindolines, including this compound, are substrates for monoamine oxidase B (MAO-B), a significant enzyme in the brain. Understanding these substrates helps explore the role of MAO-B in various neurological conditions (Wang, Mabic, & Castagnoli, 1998).

Antiproliferative Activity

Novel derivatives of isoindoline, including this compound, have been synthesized and tested for antiproliferative activity. Some of these compounds showed promising results in inhibiting cell growth, suggesting potential applications in cancer research (Sović et al., 2011).

Role in Biosynthesis of Plant Alkaloids

This compound is involved in the biosynthesis of various plant alkaloids. Studies on the enzymes responsible for its methylation have contributed to understanding the metabolic pathways of these biologically significant compounds (Morris & Facchini, 2016).

Parkinsonism-Inducing Potential

Research has identified 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound closely related to this compound, as a potential endogenous substance that might induce parkinsonism. This finding is significant for understanding the biochemical pathways involved in Parkinson's disease (Kohno, Ohta, & Hirobe, 1986).

Novel Synthesis Methods

Innovative methods for synthesizing this compound and related compounds have been developed. These methods are important for medicinal chemistry and the production of pharmaceuticals (Mihoubi et al., 2015).

Applications in Medicinal Chemistry

Isoindolinones, including this compound, are of great interest in medicinal chemistry due to their potential therapeutic applications. The development of new synthetic pathways for these compounds opens up possibilities for novel drug development (Yamamoto et al., 2016).

Future Directions

The future directions for research on N-Methylisoindolin-2-amine or similar compounds could involve exploring their potential therapeutic applications . Additionally, the development of sustainable and environmentally friendly synthetic approaches could be a focus .

properties

IUPAC Name

N-methyl-1,3-dihydroisoindol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-10-11-6-8-4-2-3-5-9(8)7-11/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOWUBSMPUDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylisoindolin-2-amine
Reactant of Route 2
N-Methylisoindolin-2-amine
Reactant of Route 3
N-Methylisoindolin-2-amine
Reactant of Route 4
N-Methylisoindolin-2-amine
Reactant of Route 5
N-Methylisoindolin-2-amine
Reactant of Route 6
N-Methylisoindolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.